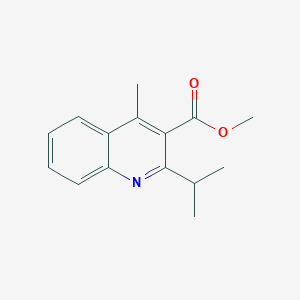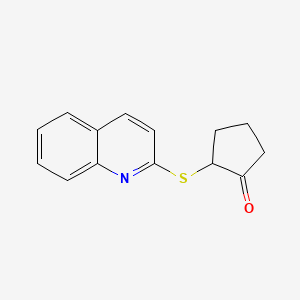
6-(1-Propylpyrrolidin-2-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Propylpyrrolidin-2-yl)quinoline is a heterocyclic compound that features a quinoline core fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The quinoline moiety is known for its diverse biological activities, while the pyrrolidine ring enhances the compound’s pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves heating aniline with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene to yield quinoline . The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions: 6-(1-Propylpyrrolidin-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological activity and pharmacological properties.
科学的研究の応用
6-(1-Propylpyrrolidin-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 6-(1-Propylpyrrolidin-2-yl)quinoline involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication . This inhibition leads to the fragmentation of bacterial DNA, resulting in cell death. The pyrrolidine ring enhances the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Quinoline: A parent compound with a simpler structure but similar biological activities.
Quinolone: A derivative with enhanced antibacterial properties due to the presence of a carboxylic acid group.
Pyrrolidine: A simpler nitrogen-containing heterocycle with diverse pharmacological activities.
Uniqueness: 6-(1-Propylpyrrolidin-2-yl)quinoline stands out due to the combination of the quinoline and pyrrolidine moieties, which confer unique pharmacokinetic and pharmacodynamic properties. This dual functionality enhances its potential as a versatile scaffold for drug development.
特性
分子式 |
C16H20N2 |
|---|---|
分子量 |
240.34 g/mol |
IUPAC名 |
6-(1-propylpyrrolidin-2-yl)quinoline |
InChI |
InChI=1S/C16H20N2/c1-2-10-18-11-4-6-16(18)14-7-8-15-13(12-14)5-3-9-17-15/h3,5,7-9,12,16H,2,4,6,10-11H2,1H3 |
InChIキー |
AXEXPZHMHALWFJ-UHFFFAOYSA-N |
正規SMILES |
CCCN1CCCC1C2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)
![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)


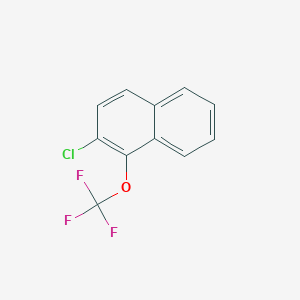

![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
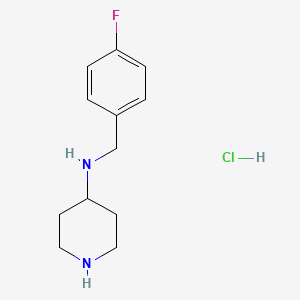
![[2,4'-Bipyridine]-3',5-dicarboxylic acid](/img/structure/B11867734.png)
![Methyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11867738.png)
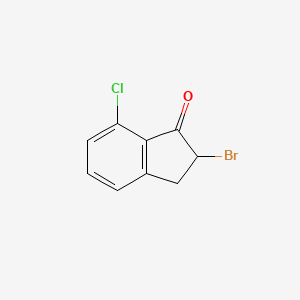
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11867749.png)
